molecular formula C13H9N3O2 B054907 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- CAS No. 124340-89-2

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-

Cat. No.: B054907
CAS No.: 124340-89-2
M. Wt: 239.23 g/mol
InChI Key: JORAKCUOJBWTKP-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a compound that falls under the category of benzimidazoles. Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety .


Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating conditions . Another approach involves the condensation of o-phenylenediamine with aldehyde in the presence of iodobenzene diacetate (IBD), HCl/H2O2, CAN/H2O2, polyethelence glycol (PEG-100), (NH4)H2PW12O40, Cp2ZrCl2 .


Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The structure of benzimidazole derivatives can be determined by NMR, IR and HRMS techniques .


Chemical Reactions Analysis

Benzimidazoles can be synthesized from indole-carboxylic acids, alkyl carboxylic acids and N-protected alpha-amino acids through a novel HBTU-promoted methodology . This method offers broad functional group tolerance, a biorenewable methine source, excellent reaction yields, a short reaction time, and water as an environmentally benign solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazoles can be determined using various techniques. For instance, the molecular weight of 1H-Benzimidazole-2-carboxylic acid is 162.15 .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting potential targets within cancer cells.

Mode of Action

Benzimidazole derivatives have been reported to exhibit g2/m phase arrest , indicating that they may interact with targets involved in cell cycle regulation.

Biochemical Pathways

Given the reported antiproliferative activity of benzimidazole derivatives , it is likely that they affect pathways involved in cell proliferation and growth.

Result of Action

Benzimidazole derivatives have been reported to exhibit antiproliferative activity on tumor cell lines , suggesting that they may induce cell cycle arrest and inhibit cell growth.

Advantages and Limitations for Lab Experiments

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has several advantages and limitations for lab experiments. One of the main advantages is its high purity and stability, which makes it suitable for various biochemical and physiological assays. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be thoroughly investigated before it can be considered for clinical use.

Future Directions

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has several potential future directions for research. One of the main directions is to investigate its potential therapeutic applications in various diseases such as cancer, viral infections, and neurological disorders. Furthermore, its mechanism of action needs to be thoroughly investigated to understand its biological effects at the molecular level. Additionally, its pharmacokinetic and pharmacodynamic properties need to be studied to determine its optimal dosage and administration route. Finally, its potential toxicity and side effects need to be thoroughly investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- is a heterocyclic organic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to ensure its safety for clinical use.

Synthesis Methods

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a suitable solvent and catalyst. This reaction leads to the formation of 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- with high yield and purity.

Scientific Research Applications

1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. This compound has also shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Furthermore, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Safety and Hazards

Benzimidazoles can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle them with care, wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

2-pyridin-3-yl-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)9-4-1-5-10-11(9)16-12(15-10)8-3-2-6-14-7-8/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORAKCUOJBWTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C3=CN=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467631
Record name 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-89-2
Record name 1H-Benzimidazole-4-carboxylic acid, 2-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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